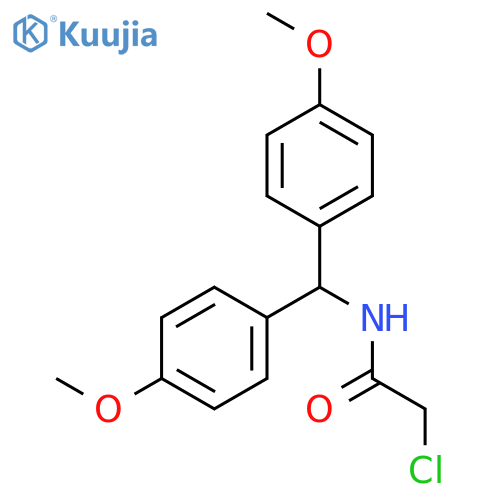Cas no 28230-40-2 (N-bis(4-methoxyphenyl)methyl-2-chloroacetamide)

28230-40-2 structure
商品名:N-bis(4-methoxyphenyl)methyl-2-chloroacetamide
N-bis(4-methoxyphenyl)methyl-2-chloroacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-[bis(4-methoxyphenyl)methyl]-2-chloro-
- N-[BIS(4-METHOXYPHENYL)METHYL]-2-CHLOROACETAMIDE
- AC1NLQNU
- AC1Q4A1R
- AG-E-90430
- Chloressigsaeure-(4,4'-dimethoxy-benzhydrylamid)
- CTK4G1043
- N-(4,4'-dimethoxybenzhydryl)chloroacetamide
- N-bis(4-methoxyphenyl)methyl-2-chloroacetamide
- AKOS001109889
- E87047
- 28230-40-2
- Z90664453
- N-(Bis(4-methoxyphenyl)methyl)-2-chloroacetamide
- EN300-13473
- 1-(4-CHLOROBENZYL)-2-METHYLBENZIMIDAZOLEHCL
- DTXSID40407099
- CS-0233588
-
- MDL: MFCD06655879
- インチ: InChI=1S/C17H18ClNO3/c1-21-14-7-3-12(4-8-14)17(19-16(20)11-18)13-5-9-15(22-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,19,20)
- InChIKey: HZJCCFDHIZXGTH-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C(NC(CCl)=O)C2=CC=C(OC)C=C2)C=C1
計算された属性
- せいみつぶんしりょう: 319.09764
- どういたいしつりょう: 319.097521
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 47.6
じっけんとくせい
- 密度みつど: 1.193
- ふってん: 533.9°Cat760mmHg
- フラッシュポイント: 276.7°C
- 屈折率: 1.56
- PSA: 47.56
N-bis(4-methoxyphenyl)methyl-2-chloroacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304258-1g |
n-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide |
28230-40-2 | 97% | 1g |
¥1564 | 2023-04-14 | |
| Enamine | EN300-13473-5.0g |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide |
28230-40-2 | 98% | 5g |
$825.0 | 2023-04-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304258-250mg |
n-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide |
28230-40-2 | 97% | 250mg |
¥724 | 2023-04-14 | |
| Enamine | EN300-13473-250mg |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide |
28230-40-2 | 95.0% | 250mg |
$105.0 | 2023-09-30 | |
| Enamine | EN300-13473-1000mg |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide |
28230-40-2 | 95.0% | 1000mg |
$284.0 | 2023-09-30 | |
| Aaron | AR00CFD0-100mg |
n-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide |
28230-40-2 | 98% | 100mg |
$11.00 | 2025-02-10 | |
| Aaron | AR00CFD0-250mg |
n-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide |
28230-40-2 | 98% | 250mg |
$19.00 | 2025-02-10 | |
| A2B Chem LLC | AF78680-100mg |
N-(Bis(4-methoxyphenyl)methyl)-2-chloroacetamide |
28230-40-2 | 97% | 100mg |
$15.00 | 2024-04-20 | |
| A2B Chem LLC | AF78680-5g |
N-(Bis(4-methoxyphenyl)methyl)-2-chloroacetamide |
28230-40-2 | 97% | 5g |
$290.00 | 2024-04-20 | |
| Enamine | EN300-13473-0.1g |
N-[bis(4-methoxyphenyl)methyl]-2-chloroacetamide |
28230-40-2 | 98% | 0.1g |
$73.0 | 2023-04-29 |
N-bis(4-methoxyphenyl)methyl-2-chloroacetamide 関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
28230-40-2 (N-bis(4-methoxyphenyl)methyl-2-chloroacetamide) 関連製品
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 55290-64-7(Dimethipin)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
